3,6-Dihydropyrrolo[2,3-c]carbazole
Overview
Description
3,6-Dihydropyrrolo[2,3-c]carbazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydropyrrolo[2,3-c]carbazole typically involves the reduction of methyl pyrrolo carbazole carboxylate. One method involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents to yield the desired compound . The structures of the synthesized compounds are confirmed using techniques such as FT-IR, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, selecting cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydropyrrolo[2,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where different substituents replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3,6-Dihydropyrrolo[2,3-c]carbazole has several scientific research applications:
Mechanism of Action
The mechanism by which 3,6-Dihydropyrrolo[2,3-c]carbazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dihydropyrrolo[2,3-c]carbazole include other pyrrolocarbazole derivatives such as pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole .
Uniqueness
What sets this compound apart is its specific ring fusion and the resulting unique electronic and photophysical properties. These properties make it particularly valuable in applications requiring specific absorption and emission characteristics .
Properties
IUPAC Name |
3,6-dihydropyrrolo[2,3-c]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-9(3-1)14-10-7-8-15-11(10)5-6-13(14)16-12/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSDGZMKKREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501186 | |
Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71349-23-0 | |
Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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